3-amino-1H-furo[3,2-c]pyrazole-5-carboxylic acid hydrochloride
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Overview
Description
3-amino-1H-furo[3,2-c]pyrazole-5-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1H-furo[3,2-c]pyrazole-5-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of furan derivatives with hydrazine derivatives, followed by cyclization and subsequent functionalization to introduce the amino and carboxylic acid groups . The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-amino-1H-furo[3,2-c]pyrazole-5-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the pyrazole ring .
Scientific Research Applications
3-amino-1H-furo[3,2-c]pyrazole-5-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-amino-1H-furo[3,2-c]pyrazole-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives such as:
- 3-amino-1H-pyrazole-5-carboxylic acid
- 3-methyl-1H-pyrazole-5-carboxylic acid
- 1-phenyl-3-carbethoxypyrazolone
Uniqueness
What sets 3-amino-1H-furo[3,2-c]pyrazole-5-carboxylic acid hydrochloride apart is its unique furo[3,2-c]pyrazole structure, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C6H6ClN3O3 |
---|---|
Molecular Weight |
203.58 g/mol |
IUPAC Name |
3-amino-1H-furo[3,2-c]pyrazole-5-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H5N3O3.ClH/c7-5-4-2(8-9-5)1-3(12-4)6(10)11;/h1H,(H,10,11)(H3,7,8,9);1H |
InChI Key |
KLOHOTFDPUMQMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC2=C1NN=C2N)C(=O)O.Cl |
Origin of Product |
United States |
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